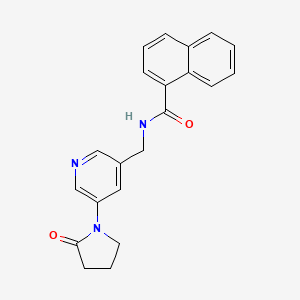
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1-naphthamide is a heterocyclic compound that appears to be related to the field of organic chemistry involving naphthyl and pyridine moieties. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible characteristics and synthesis of the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the reaction of N-1-Naphthyl-3-oxobutanamide with various reagents to yield pyridine and thieno[2,3-b]pyridine derivatives . For example, the reaction with arylidinecyanothioacetamide in ethanol/piperidine solution under reflux conditions produces pyridine-2(1H)-thiones. These thiones can further react with α-haloketones to give nicotinamide derivatives, which can cyclize to form thieno[2,3-b]pyridine derivatives . Additionally, the synthesis of 1-(2-pyridyl)methyl-[3,4]naphthyl-2,6-pyrimidine involves the reaction of 2-acetylpyridine and 1,8-naphthalenediamine in the presence of Zn(CH3COO)2·2H2O . These methods suggest that the synthesis of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1-naphthamide might involve similar condensation reactions and the use of metal catalysts.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray single crystal diffraction analysis . For instance, the crystal structure of 1-(2-pyridyl)methyl-[3,4]naphthyl-2,6-pyrimidine was found to belong to the monoclinic space group and exhibited π-π stacking interactions of pyridine rings, which could be indicative of the potential molecular interactions and stability of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1-naphthamide .
Chemical Reactions Analysis
The related compounds synthesized from N-1-Naphthyl-3-oxobutanamide can undergo various chemical reactions, including cyclization, saponification, diazotization, and rearrangement . These reactions lead to the formation of diverse derivatives with different functional groups, indicating that N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1-naphthamide may also be amenable to a variety of chemical transformations that could modify its structure and properties.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1-naphthamide are not provided, the properties of similar compounds can be inferred. For example, the crystal structure analysis provides information on the density and molecular interactions of the compound . The synthesis pathways and the types of reactions that these compounds can undergo suggest that they may have significant reactivity and potential for further chemical modification . The presence of naphthyl and pyridine rings in these compounds also suggests potential aromaticity and conjugation, which could affect their electronic and optical properties.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20-9-4-10-24(20)17-11-15(12-22-14-17)13-23-21(26)19-8-3-6-16-5-1-2-7-18(16)19/h1-3,5-8,11-12,14H,4,9-10,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYDUNUKBLCPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)-1-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B3020702.png)
![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B3020704.png)
![N-(2-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3020705.png)
![6-Hydroxy-2-[(3-methoxyphenyl)methylene]-7-[(3-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B3020706.png)
![N-(2,6-dimethylphenyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3020707.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3020708.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3020710.png)
![4-amino-N~3~-(4-methoxybenzyl)-N~5~-[3-(trifluoromethyl)benzyl]isothiazole-3,5-dicarboxamide](/img/structure/B3020712.png)
![3-{4-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B3020713.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B3020717.png)
![(2Z)-2-[(3,4-dimethylphenyl)sulfonylhydrazinylidene]-8-methoxy-N-(4-methylphenyl)chromene-3-carboxamide](/img/structure/B3020720.png)

![5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-N-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B3020724.png)